molecular formula C6H3BrF3NO B1412059 2-Bromo-4-hydroxy-6-(trifluoromethyl)pyridine CAS No. 1211535-77-1

2-Bromo-4-hydroxy-6-(trifluoromethyl)pyridine

Cat. No. B1412059
M. Wt: 241.99 g/mol
InChI Key: VAHCTEZXCUEHEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-4-hydroxy-6-(trifluoromethyl)pyridine is a commercially available organic synthesis intermediate . It often appears in the form of its tautomeric ketone rather than a pyridine hydroxyl form . It has average solubility in ether solvents and poor solubility in water . It is commonly used as an intermediate in organic synthesis .


Molecular Structure Analysis

The molecular formula of 2-Bromo-4-hydroxy-6-(trifluoromethyl)pyridine is C6H3BrF3N . The InChI Key is WZVHLUMAQLUNTJ-UHFFFAOYSA-N . The SMILES string is FC(F)(F)c1ccnc(Br)c1 .


Chemical Reactions Analysis

Trifluoromethylpyridines (TFMP) and its derivatives are used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .


Physical And Chemical Properties Analysis

2-Bromo-4-hydroxy-6-(trifluoromethyl)pyridine is a white or gray-white solid powder at room temperature and pressure . The melting point is between 45.0-54.0°C . It has a density of 1.827 g/mL at 25 °C .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Currently, the major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

2-bromo-6-(trifluoromethyl)-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3NO/c7-5-2-3(12)1-4(11-5)6(8,9)10/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAHCTEZXCUEHEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=CC1=O)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-hydroxy-6-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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